molecular formula C12H11NO B1304817 (4-(Pyridin-4-yl)phenyl)methanol CAS No. 217192-22-8

(4-(Pyridin-4-yl)phenyl)methanol

Cat. No. B1304817
M. Wt: 185.22 g/mol
InChI Key: JTQRRRUVWBLIFL-UHFFFAOYSA-N
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Description

“(4-(Pyridin-4-yl)phenyl)methanol” is a compound that features both a pyridine and a phenyl group attached to a methanol backbone. While the specific compound is not directly studied in the provided papers, related compounds with pyridyl and phenyl groups have been investigated for their chemical reactivity and molecular properties. These compounds are of interest due to their potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of related compounds involves the reaction of pyridine derivatives with other reagents. For instance, the reaction of 2-benzoylpyridine with 4-([2.2]paracyclophanyl)lithium leads to the formation of α-pyridyl([2.2]paracyclophane-4-yl)phenylmethanol . This suggests that similar synthetic strategies could potentially be applied to synthesize “(4-(Pyridin-4-yl)phenyl)methanol” by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For example, the structure of a complex formed by α-pyridyl([2.2]paracyclophane-4-yl)phenylmethanol with Cu(II) chloride has been studied, revealing insights into the spatial configuration of the triaryl-substituted methanol . This type of analysis is crucial for understanding the molecular geometry and potential reactive sites of the compound.

Chemical Reactions Analysis

Compounds with pyridyl and phenyl groups attached to a methanol backbone can participate in various chemical reactions. (2-Pyridyl)phenyl methanol, for example, acts as a hydrogen donor in the reduction of nitro aromatic compounds and can engage in a domino process involving reduction and conjugate addition to form β-amino esters . This demonstrates the reactivity of such compounds and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. Theoretical studies using Density Functional Theory (DFT) can predict properties such as IR spectra and molecular electrostatic potential maps. For instance, a theoretical study of (RS)-(4-fluorophenyl)(pyridine-2yl)methanol provides insights into the active sites of the molecule and its structure-activity relationship . Such studies are essential for understanding how the compound might interact with other molecules and its potential applications.

Case Studies

Case studies of solvent-dependent polymorphism have been reported for compounds with structural similarities to “(4-(Pyridin-4-yl)phenyl)methanol”. The compound 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid exhibits different crystalline forms when crystallized from different solvents, which affects the relative orientation of the pyridine/phenyl and triazole rings . This highlights the importance of solvent choice in the crystallization and properties of such compounds.

Scientific Research Applications

Enantiomerically Pure Synthesis

(4-(Pyridin-4-yl)phenyl)methanol has been the focus of studies for enantiomerically pure synthesis. For instance, (Şahin, Serencam, & Dertli, 2019) demonstrated the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei BD101, achieving over 99% enantiomeric excess and 93% yield. This is significant as chiral heteroaryl alcohols like this are generally synthesized in small scale, and this study achieves gram scale production.

Catalytic Reactions

Research by (Giomi, Alfini, & Brandi, 2011) explored the use of (2-pyridyl)phenyl methanol in catalytic reactions, specifically in the reduction of nitro aromatic compounds. This study highlights its role as a hydrogen donor, which is crucial in the formation of β-amino esters through a domino process involving reduction and conjugate addition steps.

Biocatalytic Synthesis

A study by (Chen et al., 2021) focused on the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system using recombinant Escherichia coli. This method presents a green, economic, and efficient way of synthesis, achieving high yield and enantiomeric excess.

Synthesis and Antimicrobial Activity

The antimicrobial properties of derivatives of (4-(Pyridin-4-yl)phenyl)methanol were investigated by (Kumar et al., 2012). They synthesized a series of compounds involving this molecule, which exhibited good antimicrobial activity, with some compounds showing high activity comparable to standard drugs like ciprofloxacin and fluconazole.

Molecular Structure and Biological Activity Studies

Investigations into the molecular structure and biological activity of compounds involving (4-(Pyridin-4-yl)phenyl)methanol have been conducted, as seen in the study by (Sivakumar et al., 2021). This study focused on the vibrational study and molecular docking, providing insights into the stability and antimicrobial effects of the molecule.

Safety And Hazards

“(4-(Pyridin-4-yl)phenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4-pyridin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQRRRUVWBLIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383776
Record name [4-(Pyridin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyridin-4-yl)phenyl)methanol

CAS RN

217192-22-8
Record name [4-(Pyridin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium 4-(4-pyridyl)benzoate (500 mg, 2.26 mmol), and N-methylmorpholine (0.250 mL, 2.26 mmol) in tetrahydrofuran (12 mL) was treated with ethyl chloroformate (0.216 mL, 2.26 mmol). After 0.25 h, the mixture was treated with sodium borohydride (256 mg, 6.79 mmol) followed by methanol (24 mL) dropwise. After 0.5 h, the mixture was treated with 10% aqueous acetic acid and concentrated in vacuo. The residue was partitioned between ethyl acetate and 1 N aqueous sodium hydroxide. The aqueous layer was extracted twice with ethyl acetate and the combined extracts were dried (magnesium sulfate), filtered, and concentrated in vacuo to yield 140 mg of the title compound which was used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0.216 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
256 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Lu, Y Lin, Z Li, G Jin - Chinese Journal of Chemistry, 2018 - Wiley Online Library
A series of Cp*Rh‐based molecular Borromean rings (BRs) are prepared from naphthazarine or metallaligand. Some of as‐synthesized BRs display high stability and are formed in …
Number of citations: 31 onlinelibrary.wiley.com
Y Lu, HN Zhang, GX Jin - Accounts of Chemical Research, 2018 - ACS Publications
Conspectus Over the last two decades, interlocked molecular species have received considerable attention, not only because of their intriguing structures and topological importance, …
Number of citations: 135 pubs.acs.org
DJ Mercer, SJ Vella, L Guertin, ND Suhan, J Tiburcio… - 2011 - Wiley Online Library
The supramolecular interaction between 1,2‐bis(pyridinio)ethane axles and 24‐membered crown ether wheels provides a template for the formation of interpenetrated [2]…
A Goswami, S Gaikwad… - Chemistry–A European …, 2021 - Wiley Online Library
Enzymes are encoded with a gamut of information to catalyze a highly selective transformation by selecting the proper reactants from an intricate mixture of constituents. Mimicking …
J Tian, C Yao, WL Yang, L Zhang, DW Zhang… - Chinese Chemical …, 2017 - Elsevier
Water-soluble three-dimensional porous supramolecular organic frameworks (SOFs) have been demonstrated as a new generation of homogeneous polycationic platforms for anti-…
Number of citations: 59 www.sciencedirect.com
JT Chenge, S Swami, KJ McLean, ME Kavanagh… - Journal of Biological …, 2017 - ASBMB
The Mycobacterium tuberculosis H37Rv genome encodes 20 cytochromes P450, including P450s crucial to infection and bacterial viability. Many M. tuberculosis P450s remain …
Number of citations: 18 www.jbc.org
A Pacheco Pita - 2019 - eprints.soton.ac.uk
The research described in this thesis focuses on different areas of organozirconium chemistry. Firstly, four compounds with a cis-bicyclo[3.3.0]oct-2-ene backbone were synthesised to …
Number of citations: 3 eprints.soton.ac.uk

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